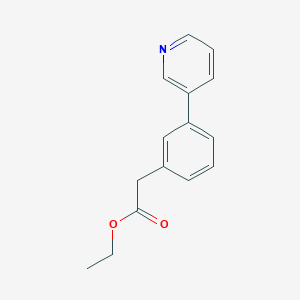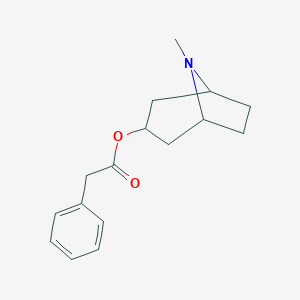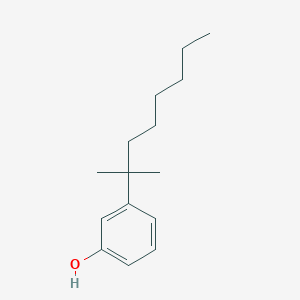![molecular formula C6H13ClO3 B139825 2-[2-(2-Chloroethoxy)ethoxy]ethanol CAS No. 5197-62-6](/img/structure/B139825.png)
2-[2-(2-Chloroethoxy)ethoxy]ethanol
Descripción general
Descripción
2-[2-(2-Chloroethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C6H13ClO3This compound is commonly used as an organic building block in the synthesis of various pharmaceutical compounds and other chemical products .
Mecanismo De Acción
Target of Action
The primary target of 2-(2-(2-Chloroethoxy)ethoxy)ethanol is the respiratory system . It is known to cause irritation and potentially other effects when inhaled.
Mode of Action
It is known that the compound can cause irritation upon contact, suggesting a direct interaction with biological tissues .
Pharmacokinetics
Given its physical properties such as its boiling point of 117-120°c and its density of 1.16 g/mL at 25°C , it can be inferred that the compound is likely to have significant volatility and may be readily absorbed through inhalation.
Result of Action
The primary known effect of 2-(2-(2-Chloroethoxy)ethoxy)ethanol is irritation, particularly of the respiratory system . This can lead to symptoms such as coughing, shortness of breath, and discomfort or pain in the throat and chest.
Action Environment
The action of 2-(2-(2-Chloroethoxy)ethoxy)ethanol can be influenced by various environmental factors. For instance, its volatility means that it can readily evaporate into the air, particularly in hot conditions. This can increase the risk of inhalation exposure. Furthermore, it should be noted that this compound is combustible and should be kept away from heat, sparks, open flames, and other sources of ignition .
Análisis Bioquímico
Biochemical Properties
2-(2-(2-Chloroethoxy)ethoxy)ethanol is known for its ability to dissolve chemically diverse compounds . It has been used in the synthesis of 1-[3-(2-aminoethyl)-1H-indol-5-yloxy]-3,6-dioxa-8-mercaptooctane . It was also used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end
Molecular Mechanism
It is known to be used in the synthesis of various compounds, suggesting it may interact with various biomolecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[2-(2-Chloroethoxy)ethoxy]ethanol can be synthesized through the reaction of 2-(2-Chloroethoxy)ethanol with ethylene oxide in the presence of boron trifluoride diethyl etherate. The reaction is typically carried out by stirring the mixture for 2.5 hours at a temperature range of 45-55°C .
Industrial Production Methods
The industrial production of this compound involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Chloroethoxy)ethoxy]ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and other oxidizing agents are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted ethers and alcohols.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include primary and secondary alcohols.
Aplicaciones Científicas De Investigación
2-[2-(2-Chloroethoxy)ethoxy]ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Employed in the synthesis of pharmaceutical compounds, such as antipsychotic drugs.
Industry: Used in the production of polymers and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloroethoxy)ethanol: A precursor to 2-[2-(2-Chloroethoxy)ethoxy]ethanol, used in similar applications.
1,2-Bis(2-chloroethoxy)ethane: Another related compound used in the synthesis of various organic compounds.
2-(2-Aminoethoxy)ethanol: Used in the synthesis of modified oligonucleotides and other applications.
Uniqueness
This compound is unique due to its ability to act as a versatile intermediate in the synthesis of various complex molecules. Its multiple functional groups allow it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications .
Propiedades
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECMLGZOQMJIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199936 | |
| Record name | 2-(2-(2-Chloroethoxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5197-62-6 | |
| Record name | 2-[(2-Chloroethoxy)ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2-Chloroethoxy)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(2-Chloroethoxy)ethoxy]ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-(2-Chloroethoxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-(2-chloroethoxy)ethoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-[2-(2-Chloroethoxy)ethoxy]ethanol useful in synthesizing macrocycles?
A1: This compound serves as an excellent building block for creating macrocycles due to its readily modifiable ends. The terminal chlorine atom provides a handle for nucleophilic substitution, enabling the attachment of various groups. Simultaneously, the other end terminates in a hydroxyl group, easily transformed into other functionalities like azides. This dual functionality allows chemists to build linear precursors with specifically placed azide and alkyne groups. These precursors are then subjected to copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) "click" reactions, leading to the formation of diverse macrocycles with varying sizes and properties. []
Q2: How is this compound employed in synthesizing liquid crystal monomers?
A2: Researchers utilize this compound to introduce flexible spacers within liquid crystal monomers. It reacts with molecules like 4-hydroxy-4'-methoxyazobenzene or 4-hydroxy-4'-cyanoazobenzene, replacing the chlorine with the azobenzene group. This modification yields mesogenic alcohols with varying ethyleneoxy spacer lengths. These alcohols can then be reacted with fumaric acid or maleic acid to create photoresponsive monomers with two symmetrical mesogens. The spacer length influences the monomer's thermal stability, solubility, and phase transition temperature, impacting its liquid crystal properties. []
Q3: Can this compound be used to synthesize polymers? If so, how?
A3: Yes, this compound acts as a key precursor for synthesizing polymers like poly(ε-caprolactone) (PCL) through ring-opening polymerization (ROP). Reacting this compound with sodium azide yields 2-[2-(2-azidoethoxy)ethoxy]ethanol, which initiates ROP of ε-caprolactone to form PCL-N3. This PCL-N3 is then used in "click" chemistry reactions with appropriate molecules to create star polymers [] or block copolymers. []
Q4: Are there any examples of this compound being incorporated into pharmaceuticals?
A4: Research shows promise for using this compound to develop a novel ionic liquid pilocarpine analog, [Pilo-OEG]Cl, as a potential antiglaucoma drug candidate. Pilocarpine is reacted with this compound, creating an ionic liquid with improved structural stability, corneal permeability, and efficacy in lowering intraocular pressure compared to existing pilocarpine formulations. Furthermore, [Pilo-OEG]Cl exhibits better biocompatibility. []
Q5: Beyond macrocycles, liquid crystals, and polymers, what other applications utilize this compound?
A5: This compound serves as a starting material in synthesizing 8-amino-3,6-dioxaoctanoic acid, a valuable compound with potential applications in various fields. [] This highlights the versatility of this compound in constructing diverse molecules with specific properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)



![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)






